molecular formula C16H16N4O2S B5517010 2-Amino-4-(5-methyl-4-nitrothiophen-2-YL)-5H,6H,7H,8H,9H-cyclohepta[B]pyridine-3-carbonitrile

2-Amino-4-(5-methyl-4-nitrothiophen-2-YL)-5H,6H,7H,8H,9H-cyclohepta[B]pyridine-3-carbonitrile

Cat. No.: B5517010
M. Wt: 328.4 g/mol
InChI Key: CDLGWSUVIRZOTD-UHFFFAOYSA-N
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Description

2-Amino-4-(5-methyl-4-nitrothiophen-2-YL)-5H,6H,7H,8H,9H-cyclohepta[B]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitro group, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-methyl-4-nitrothiophen-2-YL)-5H,6H,7H,8H,9H-cyclohepta[B]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiophene derivative with a cycloheptapyridine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-methyl-4-nitrothiophen-2-YL)-5H,6H,7H,8H,9H-cyclohepta[B]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2-Amino-4-(5-methyl-4-nitrothiophen-2-YL)-5H,6H,7H,8H,9H-cyclohepta[B]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-methyl-4-nitrothiophen-2-YL)-5H,6H,7H,8H,9H-cyclohepta[B]pyridine-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methyl-5-nitropyridine: Shares similar functional groups but lacks the thiophene ring.

    2-Amino-5-methylpyridine: Similar structure but without the nitro group and thiophene ring.

    2-Amino-4-(4-nitrophenyl)-5H,6H,7H,8H,9H-cyclohepta[B]pyridine-3-carbonitrile: Similar core structure but with a different substituent on the aromatic ring.

Uniqueness

The presence of the thiophene ring and the specific arrangement of functional groups make 2-Amino-4-(5-methyl-4-nitrothiophen-2-YL)-5H,6H,7H,8H,9H-cyclohepta[B]pyridine-3-carbonitrile unique. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-4-(5-methyl-4-nitrothiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-9-13(20(21)22)7-14(23-9)15-10-5-3-2-4-6-12(10)19-16(18)11(15)8-17/h7H,2-6H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLGWSUVIRZOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCC3)N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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